13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine is a complex organic compound characterized by its unique heptacyclic structure. . The intricate structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine involves multiple steps, including cyclization and functional group transformations. The synthetic routes typically start with simpler organic molecules that undergo a series of reactions to form the heptacyclic core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired structure . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Scientific Research Applications
13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heptacyclic structures and their reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Compared to other sesterterpenoids, 13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine stands out due to its unique heptacyclic structure. Similar compounds include:
(4e,8e,12z,16z)-N,N,4,8,13,17,21-Heptamethyldocosa-4,8,12,16,20-Pentaen-1-Amine: Another sesterterpenoid with a different arrangement of rings and functional groups.
17-Methoxy-4-methyl-D-homo-18-norandrosta-4,8,13,15,17-pentene-3-one: A compound with a similar number of rings but different functional groups and biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of the amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine |
InChI |
InChI=1S/C21H21N/c1-8-13-15-9-2-4-11(6-9)17(15)19(13)21(22)20-14(8)16-10-3-5-12(7-10)18(16)20/h2-5,9-12,15-18H,6-7,22H2,1H3 |
InChI Key |
SEAAZOJUCINYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3C4CC(C3C2=C(C5=C1C6C5C7CC6C=C7)N)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.